molecular formula C17H16N2O3 B5848004 5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5848004
M. Wt: 296.32 g/mol
InChI Key: MQQFFUYBRMQDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains an oxadiazole ring and is commonly referred to as PMMDPO. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.

Mechanism of Action

The mechanism of action of PMMDPO is not fully understood, but it is believed to act as a scavenger of reactive oxygen species. The compound has been shown to inhibit lipid peroxidation and to protect cells against oxidative stress. It has also been found to have anti-inflammatory properties and to modulate the activity of various enzymes.
Biochemical and Physiological Effects:
PMMDPO has been shown to have a range of biochemical and physiological effects. It has been found to protect cells against oxidative stress and to have anti-inflammatory properties. The compound has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. PMMDPO has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

PMMDPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. The compound has been extensively studied and its properties are well understood. However, one limitation of PMMDPO is that it is not water-soluble and must be dissolved in organic solvents for use in experiments.

Future Directions

There are several potential future directions for research on PMMDPO. The compound has been studied for its potential use in the treatment of various diseases, and further research is needed to determine its efficacy in these applications. PMMDPO has also been studied as a fluorescent probe for the detection of reactive oxygen species, and further research is needed to optimize its use in this application. Additionally, the mechanism of action of PMMDPO is not fully understood, and further research is needed to elucidate its effects on cellular processes.

Synthesis Methods

The synthesis of PMMDPO involves the reaction of 4-methylbenzyl chloride with 4-methoxyphenylacetonitrile to form 5-(4-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-4-carbonitrile. The resulting compound is then treated with sodium methoxide to form 5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

PMMDPO has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant properties and has been used in the development of new drugs for the treatment of various diseases. The compound has also been used as a fluorescent probe for the detection of reactive oxygen species and has been studied for its potential use in the development of new imaging agents.

properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-3-5-13(6-4-12)17-18-16(22-19-17)11-21-15-9-7-14(20-2)8-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQFFUYBRMQDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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